Benzenemethanaminium, N,N',N''-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride
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Overview
Description
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core linked to benzenemethanaminium groups through ethylene oxide bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzenemethanaminium derivatives. The reaction is carried out under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine core undergoes substitution with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a catalyst in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of multiple functional groups that can form hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor activity.
Uniqueness
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-diethyl-, trichloride) stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
132684-37-8 |
---|---|
Molecular Formula |
C42H63Cl3N6O3 |
Molecular Weight |
806.3 g/mol |
IUPAC Name |
benzyl-[2-[[4,6-bis[2-[benzyl(diethyl)azaniumyl]ethoxy]-1,3,5-triazin-2-yl]oxy]ethyl]-diethylazanium;trichloride |
InChI |
InChI=1S/C42H63N6O3.3ClH/c1-7-46(8-2,34-37-22-16-13-17-23-37)28-31-49-40-43-41(50-32-29-47(9-3,10-4)35-38-24-18-14-19-25-38)45-42(44-40)51-33-30-48(11-5,12-6)36-39-26-20-15-21-27-39;;;/h13-27H,7-12,28-36H2,1-6H3;3*1H/q+3;;;/p-3 |
InChI Key |
RCEVCKTZAWQQRP-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CCOC1=NC(=NC(=N1)OCC[N+](CC)(CC)CC2=CC=CC=C2)OCC[N+](CC)(CC)CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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